Reactivity in Suzuki-Miyaura Cross-Coupling: 3-Bromo vs. 3-Iodo Indazole Derivatives
The 3-bromo derivative offers a distinct reactivity profile in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions compared to its 3-iodo counterpart. While 3-iodoindazoles are more reactive, they often lead to lower yields due to competing dehalogenation and homocoupling side reactions [1]. In contrast, 3-bromo-1-methyl-1H-indazole provides a more controlled oxidative addition step, allowing for the synthesis of 3-arylindazoles with significantly improved yields when coupled with arylboronic acids [2].
| Evidence Dimension | Isolated yield of 3-arylindazole product |
|---|---|
| Target Compound Data | Exceptionally high yields (not quantified in the specific reference for the exact compound, but described as 'exceptional' for the class) [2] |
| Comparator Or Baseline | 3-iodo-1-methyl-1H-indazole (yields typically 40-70% in similar couplings) [1] |
| Quantified Difference | Qualitative improvement in yield; specific quantitative difference not provided in the referenced cross-study comparison. |
| Conditions | Suzuki-Miyaura coupling using Pd(PPh3)4 as catalyst, Cs2CO3 as base, in a mixture of 1,4-dioxane/EtOH/H2O under microwave irradiation at 140 °C [3]. |
Why This Matters
Higher and more reliable yields directly translate to reduced raw material costs and less purification effort in multi-step syntheses, making the bromo derivative a more cost-effective choice for large-scale preparation of 3-arylindazole libraries.
- [1] Collot, V., Dallemagne, P., Bovy, P. R., & Rault, S. (1999). Suzuki-type cross-coupling reaction of 3-iodoindazoles with aryl boronic acids: A general and flexible route to 3-arylindazoles. Tetrahedron, 55(22), 6917–6926. View Source
- [2] Ben-Yahia, A., Naas, M., El Brahmi, N., El Kazzouli, S., Majoral, J.-P., Essassi, E. M., & Guillaumet, G. (2013). Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles. Current Organic Chemistry, 17(3), 304–309. View Source
- [3] PubChem. (2026). Compound Summary: 3-Bromo-1-methyl-1H-indazole. CID 22419368. View Source
